molecular formula C11H6F2O3 B15211195 5-(3,4-Difluorophenyl)furan-2-carboxylic acid CAS No. 55377-81-6

5-(3,4-Difluorophenyl)furan-2-carboxylic acid

Cat. No.: B15211195
CAS No.: 55377-81-6
M. Wt: 224.16 g/mol
InChI Key: MERUWKFJLJNLRB-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a five-membered ring containing one oxygen atom. The presence of two fluorine atoms on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)furan-2-carboxylic acid typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-(3,4-difluorophenyl)furan-2-methanol .

Scientific Research Applications

5-(3,4-Difluorophenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)furan-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

55377-81-6

Molecular Formula

C11H6F2O3

Molecular Weight

224.16 g/mol

IUPAC Name

5-(3,4-difluorophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H6F2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)

InChI Key

MERUWKFJLJNLRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F

Origin of Product

United States

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